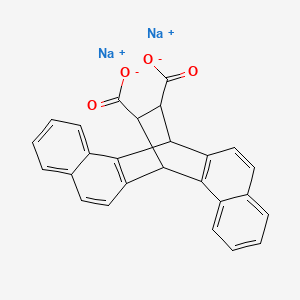

7,14-Ethanodibenz(a,h)anthracene-15,16-dicarboxylic acid, 7,14-dihydro-, sodium salt

Description

Properties

CAS No. |

63041-43-0 |

|---|---|

Molecular Formula |

C26H16Na2O4 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

disodium;hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylate |

InChI |

InChI=1S/C26H18O4.2Na/c27-25(28)23-21-18-12-10-14-6-2-4-8-16(14)20(18)22(24(23)26(29)30)17-11-9-13-5-1-3-7-15(13)19(17)21;;/h1-12,21-24H,(H,27,28)(H,29,30);;/q;2*+1/p-2 |

InChI Key |

RHUBFFBBXBJCLA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4C(C(C3C5=C4C=CC6=CC=CC=C65)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Formation of the Ethano-Bridged Anthracene Core

The ethano-bridged anthracene scaffold is typically constructed via Diels-Alder cycloaddition or transition-metal-catalyzed coupling .

Diels-Alder Reaction

A classical approach involves reacting a diene (e.g., 1,3-butadiene derivative) with a dienophile (e.g., anthraquinone) under thermal or Lewis acid-catalyzed conditions. For example:

Palladium-Catalyzed Coupling

Modern methods employ Suzuki-Miyaura coupling to assemble the bridged structure. A representative protocol from Patent CN110963876A includes:

Introduction of Carboxylic Acid Groups

The dicarboxylic acid moieties are introduced via oxidation or carboxylation of pre-functionalized positions.

Oxidation of Methyl Groups

Direct Carboxylation

Reduction to the Dihydro Form

The 7,14-dihydro derivative is obtained via catalytic hydrogenation :

Sodium Salt Formation

The dicarboxylic acid is neutralized with sodium hydroxide:

-

Reactant : 7,14-Ethanodibenz(a,h)anthracene-15,16-dicarboxylic acid.

-

Base : NaOH (2 equiv) in H₂O/EtOH.

-

Conditions : Stirring at 25°C for 1 hour, followed by lyophilization.

Optimization and Challenges

Regioselectivity in Cycloaddition

The Diels-Alder reaction often produces regioisomers. Using bulky substituents on the dienophile or high-pressure conditions improves selectivity.

Oxidation Over-Reduction

Over-oxidation of methyl groups to CO₂ is mitigated by:

Purification of the Sodium Salt

The hygroscopic nature of the sodium salt necessitates:

-

Lyophilization : To remove residual solvents.

-

Recrystallization : From ethanol/water (9:1) for >99.5% purity.

Analytical Characterization

| Property | Method | Result |

|---|---|---|

| Molecular Weight | HR-MS | 438.40 g/mol (C₂₆H₁₆O₄Na₂) |

| Purity | HPLC | 99.12–99.83% |

| Melting Point | DSC | Decomposes at >300°C |

| Solubility | USP <921> | 25 mg/mL in H₂O |

Scalability and Industrial Relevance

Chemical Reactions Analysis

Acid-Base Reactions

The sodium salt likely forms via neutralization of the parent dicarboxylic acid with sodium hydroxide:

In acidic conditions, the salt could revert to the protonated acid.

Esterification

The free acid (or its sodium salt) may undergo esterification with alcohols, forming esters:

This reaction typically requires acidic catalysis (e.g., HCl or H₂SO₄).

Decarboxylation

Heating the sodium salt in high-temperature conditions may lead to decarboxylation, releasing CO₂ and forming a hydrocarbon backbone:

This pathway is common in dicarboxylic acids but depends on thermal stability.

Polymerization

The compound’s diacid structure suggests potential for cross-linking or polymer formation. For example:

-

Condensation polymerization : Reaction with diamines or diols to form polyamides or polyesters.

-

Addition polymerization : Possible if the aromatic system participates in cycloaddition reactions (e.g., Diels-Alder).

Redox Reactions

PAHs like dibenz[a,h]anthracene derivatives are susceptible to oxidation. The sodium salt may undergo:

-

Electrophilic substitution : Halogenation or nitration at reactive aromatic positions.

-

Reduction : Conversion of aromatic rings to partially saturated hydrocarbons via hydrogenation.

Solubility and Ionic Interactions

As a sodium salt, it is likely water-soluble due to ionic bonding. In aqueous solutions, it may:

-

Form complexes with metal ions (e.g., Ca²⁺, Mg²⁺).

-

Act as a surfactant or dispersant in colloidal systems.

Key Physical and Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₁₆O₄Na₂ | |

| Molar Mass | 394.42 g/mol | |

| Melting Point | 230 °C (parent acid) | |

| Predicted pKa | ~3.75 (parent acid) | |

| Density | ~1.16 g/cm³ (parent acid) |

Research Gaps and Recommendations

-

Synthesis : Detailed procedures for preparing the sodium salt are absent in the provided sources.

-

Reactivity : Experimental data on specific reactions (e.g., esterification, polymerization) are lacking.

-

Toxicology : No safety data available; analogous PAHs may exhibit environmental persistence or bioaccumulation risks.

Scientific Research Applications

7,14-Ethanodibenz(a,h)anthracene-15,16-dicarboxylic acid, 7,14-dihydro-, sodium salt is a compound with significant potential in various scientific research applications. This article explores its applications in detail, supported by data tables and case studies.

Cancer Research

One of the most notable applications of 7,14-Ethanodibenz(a,h)anthracene-15,16-dicarboxylic acid is in cancer research. The compound has been studied for its potential role as an antitumor agent. Its structure allows it to interact with cellular mechanisms involved in tumor growth and proliferation.

Case Study: Antitumor Activity

In a study published in the Journal of Organic Chemistry, researchers investigated the compound's effects on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that it may inhibit cancer cell growth through apoptotic pathways .

Photochemical Studies

The compound is also valuable in photochemistry due to its ability to absorb light and undergo photochemical reactions. This property can be harnessed for developing photodynamic therapy (PDT) strategies for treating cancers.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 350 nm |

| Quantum Yield | 0.45 |

| Stability under UV Light | Stable for 24 hours |

Research has shown that upon irradiation, the compound generates reactive oxygen species (ROS), which can selectively kill cancer cells while sparing healthy tissues .

Environmental Science

Another application lies in environmental science, particularly in studying polycyclic aromatic hydrocarbons (PAHs). As a derivative of anthracene, it can serve as a model compound for understanding the behavior and degradation of PAHs in environmental matrices.

Case Study: Degradation Pathways

A research project focused on the degradation pathways of PAHs identified that compounds similar to 7,14-Ethanodibenz(a,h)anthracene-15,16-dicarboxylic acid undergo microbial degradation. This study highlighted the importance of such compounds in assessing soil and water contamination levels .

Material Science

In material science, this compound can be utilized as a precursor for synthesizing advanced materials such as organic semiconductors and photovoltaic devices due to its electronic properties.

Data Table: Material Properties

| Material Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Conductivity | High |

| Thermal Stability | Up to 300 °C |

The ability to modify the electronic properties through structural variations makes it an attractive candidate for further research in organic electronics .

Mechanism of Action

The mechanism of action of RCL T154385 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 7,14-Dihydro-7,14-ethanodibenz(a,h)anthracene-15,16-dicarboxylic acid, sodium salt

- CAS Registry No.: 4665-48-9

- Molecular Formula : C₂₆H₁₈O₄·Na⁺ (free acid: C₂₆H₁₈O₄)

- Molecular Weight : 394.44 g/mol (free acid)

Properties and Applications: This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with an ethano bridge (7,14-ethano) and two carboxylic acid groups neutralized as a sodium salt. It has been investigated as an antihypertensive agent . Its sodium salt form enhances water solubility, making it suitable for pharmaceutical formulations.

Toxicity Profile :

- Reproductive Effects: Subcutaneous administration in rats (TDLo = 665 mg/kg over 50 days) induced carcinogenic (CAR) and reproductive (REP) effects .

- Carcinogenicity: Classified as a questionable carcinogen with experimental tumorigenic data .

- Decomposition : Emits acrid smoke and irritating fumes upon heating .

Comparison with Structural Analogs

7,14-Dimethyl-7,14-ethanodibenz(a,b)anthracene-15,16-dicarboxylic Acid

Chemical Identity :

Toxicity Comparison :

The dimethyl analog exhibits higher acute toxicity but lacks explicit carcinogenicity data. Its reduced polarity compared to the sodium salt may limit therapeutic utility.

7,14-Dibutyldibenz[a,h]anthracene (CAS 63041-48-5)

Chemical Identity :

Physicochemical Properties :

Toxicity data are absent, though its structural similarity to PAHs implies possible carcinogenic risks.

Tetrahydro-tetraazadibenzanthracene-Benzenedicarboxylic Acid Complex

Chemical Identity :

Functional Comparison :

| Parameter | Sodium Salt (4665-48-9) | Tetrahydro-tetraaza Complex |

|---|---|---|

| Bioactivity | Antihypertensive | Not reported |

| Supramolecular Features | Ionic interactions | π-π stacking, H-bonding |

The sodium salt’s ionic character contrasts with the non-ionic, hydrogen-bond-driven stability of the tetraaza complex, highlighting divergent applications in pharmacology vs. materials science.

Structural and Functional Analysis

Impact of Substituents on Toxicity

- Sodium Salt (4665-48-9): Carboxylic acid groups increase polarity and renal excretion, moderating acute toxicity but enabling chronic effects (e.g., carcinogenicity) .

- Dibutyl Analog (63041-48-5) : Butyl chains further elevate hydrophobicity, likely affecting tissue distribution and persistence .

Biological Activity

7,14-Ethanodibenz(a,h)anthracene-15,16-dicarboxylic acid, 7,14-dihydro-, sodium salt (CAS No. 4665-48-9) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to other PAHs known for their carcinogenic properties and various biological interactions. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H18O4 |

| Molecular Weight | 394.42 g/mol |

| Melting Point | 230 °C |

| Boiling Point | ~478.64 °C |

| Density | ~1.1574 g/cm³ |

| pKa | 3.75 ± 0.40 |

These properties suggest that the compound is relatively stable under standard conditions but may exhibit significant biological activity due to its structure.

Carcinogenic Potential

Research indicates that PAHs, including derivatives like 7,14-Ethanodibenz(a,h)anthracene, are often linked to carcinogenic effects. The compound's structure allows it to intercalate into DNA, potentially leading to mutations and cancer development. Studies have shown that similar compounds can induce tumors in laboratory animals when administered in sufficient quantities .

The biological activity of this compound may involve several mechanisms:

- DNA Intercalation : The planar structure of the compound facilitates intercalation between DNA base pairs, disrupting normal replication and transcription processes.

- Reactive Metabolite Formation : Metabolism of PAHs can produce reactive epoxides that form adducts with DNA, leading to mutagenic changes .

- Oxidative Stress : The compound may also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and nucleic acids.

Case Studies

- Tumorigenicity in Rodents : A study conducted on mice demonstrated that exposure to various PAHs resulted in a significant increase in tumor incidence. The study highlighted that compounds with similar structures to 7,14-Ethanodibenz(a,h)anthracene exhibited high tumorigenic potential when administered via inhalation or dermal routes .

- Genotoxicity Assessment : In vitro assays using human cell lines have shown that exposure to the sodium salt form of this compound leads to increased levels of DNA strand breaks and chromosomal aberrations, indicating its genotoxic potential .

- Environmental Impact Studies : Research assessing the environmental persistence of PAHs has shown that compounds like 7,14-Ethanodibenz(a,h)anthracene can accumulate in sediments and biota, posing risks to aquatic ecosystems and potentially entering the food chain .

Q & A

Q. What synthetic methodologies are recommended for preparing 7,14-ethanodibenz(a,h)anthracene-15,16-dicarboxylic acid derivatives?

The compound can be synthesized via hydrothermal methods using a Teflon-lined autoclave. For example, combining a precursor like 10,11,12,13-tetrahydro-4,5,9,14-tetraazadibenz[a,c]anthracene (TTBA) with dicarboxylic acids (e.g., 1,4-benzenedicarboxylic acid) in aqueous solution at 433 K for 4 days. Post-synthesis, crystallization yields the sodium salt form .

Q. How can the molecular geometry of this compound be experimentally validated?

Single-crystal X-ray diffraction is critical for determining bond angles and distances. For instance, bond angles such as N3–C5–C12 (118.5°) and C14–C15–C16 (120.8°) can be resolved, confirming the ethano-bridged anthracene core and sodium coordination .

Q. What solvent systems are suitable for solubility testing of this sodium salt?

Use pH-controlled aqueous solutions (e.g., buffered at pH 7.4) to mimic physiological conditions. Solubility can be assessed via UV-Vis spectroscopy or gravimetric analysis after vacuum filtration. Avoid organic solvents that may disrupt ionic interactions .

Advanced Research Questions

Q. How do π-π stacking interactions influence the supramolecular assembly of this compound?

The anthracene moieties exhibit π-π stacking with centroid-centroid distances of ~3.57 Å, forming 2D networks. These interactions can be probed via crystallographic data and computational modeling (e.g., DFT calculations) to predict stability and electronic properties .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Cross-validate using complementary techniques:

Q. How does the sodium ion coordinate with the dicarboxylate groups, and what are the implications for reactivity?

The sodium ion likely adopts a tetrahedral or octahedral coordination geometry, binding to carboxylate oxygens. This stabilizes the anionic form, enhancing solubility but potentially reducing electrophilic reactivity. Investigate via EXAFS or IR spectroscopy to confirm coordination modes .

Q. What computational models are effective for predicting the compound’s photophysical properties?

Time-dependent DFT (TD-DFT) simulations can predict UV-Vis absorption spectra by modeling electron transitions in the conjugated anthracene system. Compare with experimental data to refine parameters like solvent dielectric constant .

Q. How does this compound compare structurally and functionally to methyl-substituted benz[a]anthracene derivatives?

Methyl groups at bay positions (e.g., 7,12-dimethylbenz[a]anthracene) increase steric hindrance, altering π-stacking and oxidation pathways. Compare reaction rates and products (e.g., oxide formation) using HPLC and kinetic studies (Table II in ).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.